(R)-2-(4-bromophenyl)propanoic acid
Overview
Description
®-2-(4-bromophenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-bromophenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of phenylpropanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent such as phenylmagnesium bromide is reacted with a suitable electrophile, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of ®-2-(4-bromophenyl)propanoic acid often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted phenylpropanoic acids
Scientific Research Applications
®-2-(4-bromophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its chiral nature makes it a candidate for the development of enantiomerically pure drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-2-(4-bromophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom can participate in halogen bonding, affecting molecular recognition and binding. The carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)propanoic acid
- 2-(4-fluorophenyl)propanoic acid
- 2-(4-methylphenyl)propanoic acid
Uniqueness
®-2-(4-bromophenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDBEACWLCHWRZ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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